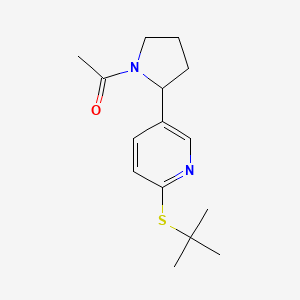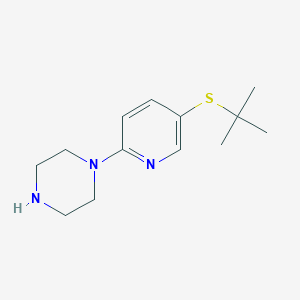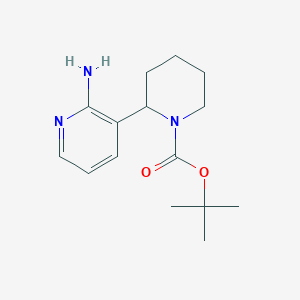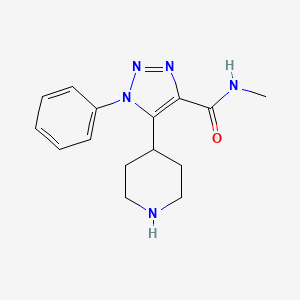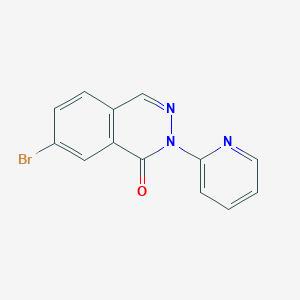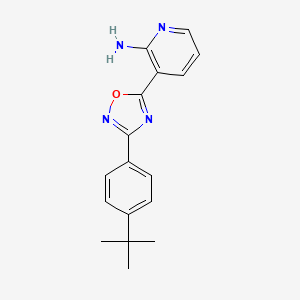![molecular formula C14H15N5O3 B11798456 2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)
2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-(8-(3-(terc-butil)-1,2,4-oxadiazol-5-il)-[1,2,4]triazolo[4,3-a]piridin-3-il)acético es un compuesto orgánico complejo que presenta múltiples estructuras heterocíclicas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 2-(8-(3-(terc-butil)-1,2,4-oxadiazol-5-il)-[1,2,4]triazolo[4,3-a]piridin-3-il)acético típicamente implica reacciones de múltiples pasos a partir de precursores fácilmente disponibles. Los pasos clave incluyen la formación de los anillos oxadiazol y triazolo-piridina, seguidos de su acoplamiento y posterior funcionalización para introducir el grupo ácido acético. Los reactivos comunes utilizados en estos pasos incluyen hidracinas, nitrilos y diversos ácidos y bases para la ciclización y transformaciones de grupos funcionales .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, la selección de alto rendimiento de catalizadores y técnicas de reciclaje de solventes para mejorar la eficiencia y la sostenibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 2-(8-(3-(terc-butil)-1,2,4-oxadiazol-5-il)-[1,2,4]triazolo[4,3-a]piridin-3-il)acético puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes actividades biológicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas, solventes específicos y catalizadores para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, dando lugar a derivados diversos .
Aplicaciones Científicas De Investigación
El Ácido 2-(8-(3-(terc-butil)-1,2,4-oxadiazol-5-il)-[1,2,4]triazolo[4,3-a]piridin-3-il)acético tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica, permitiendo la creación de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de enzimas o receptores específicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como una mayor estabilidad o reactividad
Mecanismo De Acción
El mecanismo de acción del Ácido 2-(8-(3-(terc-butil)-1,2,4-oxadiazol-5-il)-[1,2,4]triazolo[4,3-a]piridin-3-il)acético implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la interrupción de los procesos celulares o la modulación de las vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares
- Óxidos de (3-terc-butilpirazolo[5,1-c][1,2,4]triazin-4-il)fosfina
- Derivados de triazolo[4,3-a]pirazina
- Materiales basados en [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazina
Singularidad
El Ácido 2-(8-(3-(terc-butil)-1,2,4-oxadiazol-5-il)-[1,2,4]triazolo[4,3-a]piridin-3-il)acético destaca por su combinación única de anillos heterocíclicos y grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos .
Propiedades
Fórmula molecular |
C14H15N5O3 |
|---|---|
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
2-[8-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C14H15N5O3/c1-14(2,3)13-15-12(22-18-13)8-5-4-6-19-9(7-10(20)21)16-17-11(8)19/h4-6H,7H2,1-3H3,(H,20,21) |
Clave InChI |
MBJRSUXBPCUDHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NOC(=N1)C2=CC=CN3C2=NN=C3CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11798374.png)
